molecular formula C16H12F2N2OS B2764281 (E)-5-(4-fluorobenzyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one CAS No. 327077-26-9

(E)-5-(4-fluorobenzyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one

Cat. No.: B2764281
CAS No.: 327077-26-9
M. Wt: 318.34
InChI Key: HSBFMPCYFMWBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(4-fluorobenzyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one is a useful research compound. Its molecular formula is C16H12F2N2OS and its molecular weight is 318.34. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Research has synthesized derivatives similar to (E)-5-(4-fluorobenzyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one, exploring their anti-inflammatory and analgesic potentials. These studies found that certain compounds exhibit significant anti-inflammatory activity and analgesic effects in animal models, highlighting their potential in managing pain and inflammation Khalifa & Abdelbaky, 2008.

Anticancer Properties

4-Thiazolidinones, including structures related to the compound , have been studied for their anticancer activity. Specifically, derivatives have shown promising results against various human cancer cell lines, indicating potential therapeutic applications in oncology. These effects include inducing apoptosis and inhibiting cell proliferation, suggesting a role in cancer treatment strategies Szychowski et al., 2019.

Antimicrobial Activity

The antimicrobial properties of thiazolidinone derivatives have also been a subject of interest. Studies demonstrate that these compounds exhibit significant antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This research suggests potential applications in developing new antimicrobial agents to combat resistant bacterial infections Chawla, Singh, & Saraf, 2012.

Synthetic Methodologies and Chemical Properties

Additionally, research has been conducted on the synthesis and chemical characterization of thiazolidinone derivatives. These studies provide valuable insights into the synthetic methodologies that can be employed to create these compounds, as well as their chemical properties and potential biological activities. Understanding these aspects is crucial for further development and optimization of these compounds for various applications Yin et al., 2008.

Properties

IUPAC Name

2-(4-fluorophenyl)imino-5-[(4-fluorophenyl)methyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2OS/c17-11-3-1-10(2-4-11)9-14-15(21)20-16(22-14)19-13-7-5-12(18)6-8-13/h1-8,14H,9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBFMPCYFMWBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=NC3=CC=C(C=C3)F)S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901326832
Record name 2-(4-fluorophenyl)imino-5-[(4-fluorophenyl)methyl]-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669313
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

327077-26-9
Record name 2-(4-fluorophenyl)imino-5-[(4-fluorophenyl)methyl]-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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